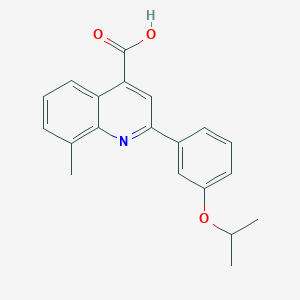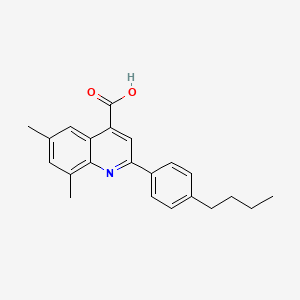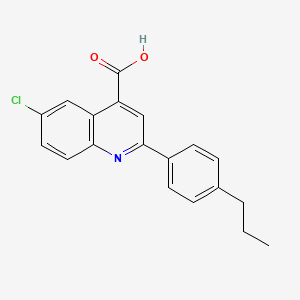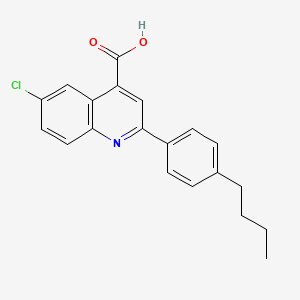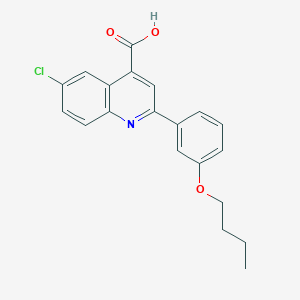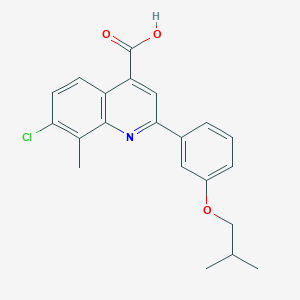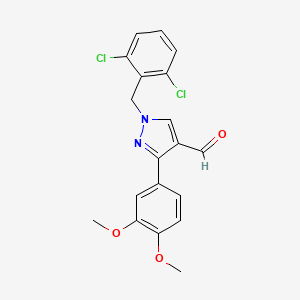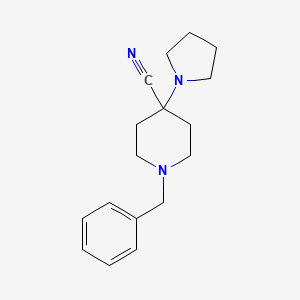
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
説明
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (1-Bn-4-Py-1-PIP-4-CN) is an organic compound that has been used in a variety of scientific research applications. It is a versatile molecule that has been used in a range of synthesis methods and has been studied in detail for its biochemical and physiological effects.
科学的研究の応用
Synthesis and Microbiological Activity
Derivatives starting from related pyrrolidinyl-piperidine carbonitriles have been synthesized and tested for microbiological activities. For instance, the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been described, yielding derivatives that exhibited significant bacteriostatic and antituberculosis activity (Miszke et al., 2008). This indicates the potential of such derivatives in developing new antimicrobial agents.
Antibacterial Activity of Cyanopyridine Derivatives
The synthesis of new cyanopyridine derivatives, using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate, led to compounds with promising antimicrobial activity. These compounds were evaluated against a variety of bacterial strains, showing minimal inhibitory concentration values that highlight their potential as antibacterial agents (Bogdanowicz et al., 2013).
Molecular Docking and In Vitro Screening
A series of novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds also displayed antimicrobial and antioxidant activity, indicating their potential for further development as therapeutic agents (Flefel et al., 2018).
Pyrrolidine-pyridine Derivatives for Chemical Synthesis
The synthesis of 7-arylmethyl-substituted derivatives of pyrrolidine-pyridine compounds, through a series of chemical reactions, showcases the versatility of pyrrolidine and piperidine derivatives in synthetic organic chemistry. These derivatives could serve as intermediates in the synthesis of complex molecules for various applications (Kuznetsov & Chapyshev, 2007).
特性
IUPAC Name |
1-benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c18-15-17(20-10-4-5-11-20)8-12-19(13-9-17)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTCSUCLFRIBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

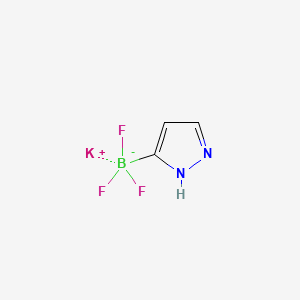
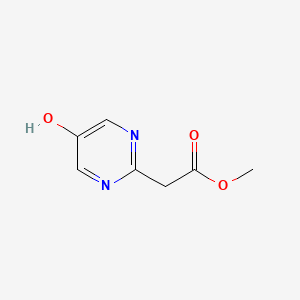
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)
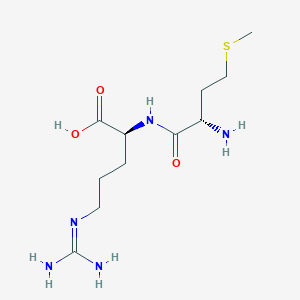
![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)
![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)
